

Spectroscopic comparison of 1-Methylpiperidin-4-ol and its oxidized form

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Compound of Interest

Compound Name: 1-Methylpiperidin-4-ol

Cat. No.: B091101

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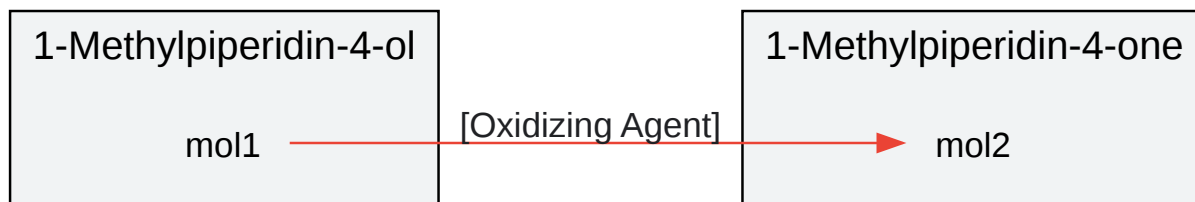
A Spectroscopic Guide to the Oxidation of 1-Methylpiperidin-4-ol

This guide provides a detailed spectroscopic comparison of **1-Methylpiperidin-4-ol** and its oxidized product, 1-Methylpiperidin-4-one. It is designed for researchers, scientists, and professionals in drug development, offering objective experimental data and methodologies to distinguish between these two compounds. The transformation from a secondary alcohol to a ketone introduces significant changes in the molecule's spectroscopic fingerprint, which are systematically explored through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Transformation

The oxidation of **1-Methylpiperidin-4-ol**, a secondary alcohol, yields 1-Methylpiperidin-4-one, a ketone. This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.

Oxidation of 1-Methylpiperidin-4-ol



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Caption: Chemical conversion of **1-Methylpiperidin-4-ol** to 1-Methylpiperidin-4-one.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis: Oxidation of 1-Methylpiperidin-4-ol

A common method for oxidizing a secondary alcohol to a ketone is using a chromium-based reagent like Pyridinium chlorochromate (PCC) or by employing a Swern oxidation.

Protocol using Pyridinium Chlorochromate (PCC):

- Dissolve **1-Methylpiperidin-4-ol** in a suitable anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask.
- Add pyridinium chlorochromate (PCC) to the solution in a single portion (approximately 1.5 equivalents).
- Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, dilute the mixture with an inert solvent like diethyl ether and pass it through a short plug of silica gel or celite to filter out the chromium byproducts.
- Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 1-Methylpiperidin-4-one.

- The crude product can be further purified by column chromatography or distillation if necessary.

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy:

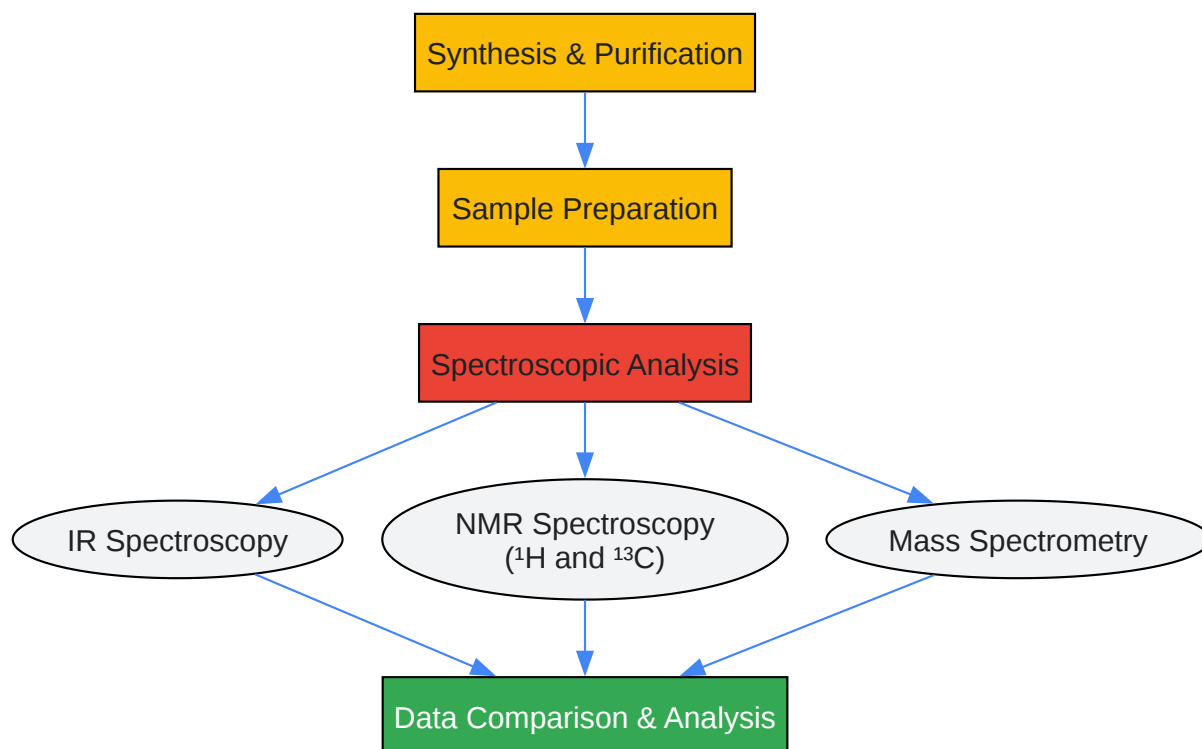
- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Data Acquisition: The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} .

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrument: 300 MHz or higher NMR Spectrometer.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube.
- ^1H NMR: Standard single-pulse experiments are used to acquire the proton NMR spectrum.
- ^{13}C NMR: Proton-decoupled single-pulse experiments are used to acquire the carbon-13 NMR spectrum.

3. Mass Spectrometry (MS):

- Instrument: Mass spectrometer, often coupled with Gas Chromatography (GC-MS) for sample introduction and separation.
- Ionization Method: Electron Impact (EI) is a common method for this type of analysis.
- Data Acquisition: The instrument is set to scan a mass-to-charge (m/z) range appropriate for the expected molecular weights (e.g., m/z 30-200).



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Caption: General workflow for spectroscopic comparison.

Spectroscopic Data Comparison

The key to distinguishing **1-Methylpiperidin-4-ol** from its oxidized form lies in the distinct changes observed across different spectroscopic techniques.

Infrared (IR) Spectroscopy

The most telling difference in the IR spectra is the disappearance of the alcohol's O-H stretch and the appearance of the ketone's C=O stretch.^[1]

Functional Group	1-Methylpiperidin-4-ol (Alcohol)	1-Methylpiperidin-4-one (Ketone)	Key Observation
O-H Stretch	Strong, broad band at ~3200-3600 cm ⁻¹ [1] [2] [3]	Absent	Disappearance of the broad O-H band confirms oxidation.
C=O Stretch	Absent	Strong, sharp band at ~1715 cm ⁻¹ [1] [2] [4]	Appearance of a strong carbonyl peak is a definitive indicator of the ketone.
C-O Stretch	Present at ~1100 cm ⁻¹ (for secondary alcohol) [3]	Absent	Disappearance of this band further supports the loss of the alcohol group.
C-H Stretch	~2850-2960 cm ⁻¹ (alkane C-H) [2]	~2850-2960 cm ⁻¹ (alkane C-H)	These signals are present in both compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The chemical shifts of protons near the functional group change significantly. The proton attached to the oxygen-bearing carbon in the alcohol is absent in the ketone, while the protons alpha to the newly formed carbonyl group are deshielded.

Proton Environment	1-Methylpiperidin-4-ol (Alcohol)	1-Methylpiperidin-4-one (Ketone)	Key Observation
N-CH ₃	Singlet, ~2.3 ppm	Singlet, ~2.4 ppm	Minor change in chemical shift.
CH-OH	Multiplet, ~3.6-3.8 ppm	Absent	Disappearance of this signal is a key indicator of oxidation.
CH ₂ (alpha to C=O)	N/A	Multiplet, ~2.4-2.6 ppm	Protons alpha to the carbonyl are deshielded and shifted downfield.
OH	Broad singlet, variable shift	Absent	Disappearance of the hydroxyl proton signal.

¹³C NMR Spectroscopy

The most dramatic change is observed in the chemical shift of the carbon at position 4 of the piperidine ring.

Carbon Environment	1-Methylpiperidin-4-ol (Alcohol)	1-Methylpiperidin-4-one (Ketone)	Key Observation
C4 (C-OH)	~65-70 ppm	N/A	This signal is replaced by the carbonyl signal.
C4 (C=O)	N/A	>200 ppm[4][5]	The appearance of a signal far downfield (>200 ppm) is characteristic of a ketone carbonyl carbon.[4][5]
C3, C5 (adjacent to C4)	~30-35 ppm	~40-45 ppm	These carbons are deshielded due to the electron-withdrawing effect of the adjacent carbonyl group.
N-CH ₃	~46 ppm	~45 ppm	Minimal change.

Mass Spectrometry (MS)

Mass spectrometry differentiates the compounds based on their molecular weight and fragmentation patterns.

Feature	1-Methylpiperidin-4-ol (Alcohol)	1-Methylpiperidin-4-one (Ketone)	Key Observation
Molecular Formula	C ₆ H ₁₃ NO[6]	C ₆ H ₁₁ NO[7]	Loss of two hydrogen atoms.
Molecular Weight	115.17 g/mol [6]	113.16 g/mol [7]	The molecular ion peak (M ⁺) will be 2 m/z units lower for the ketone.
Key Fragmentation	Loss of H ₂ O (M-18 peak)[8][9] Alpha-cleavage[8][9]	Alpha-cleavage on either side of the carbonyl group.[9]	Fragmentation patterns are distinct. The alcohol may show a dehydration peak, while the ketone will show characteristic cleavage adjacent to the C=O group.

Conclusion

The conversion of **1-Methylpiperidin-4-ol** to 1-Methylpiperidin-4-one can be unequivocally confirmed by a combination of spectroscopic methods. IR spectroscopy provides a rapid and clear indication through the appearance of a strong carbonyl absorption and the disappearance of the hydroxyl stretch. NMR spectroscopy offers a more detailed structural confirmation, highlighted by the significant downfield shift of the C4 carbon signal to over 200 ppm in the ¹³C spectrum. Finally, mass spectrometry confirms the change in molecular weight and reveals distinct fragmentation patterns for each compound. Together, these techniques provide a robust analytical framework for monitoring this important chemical transformation.

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